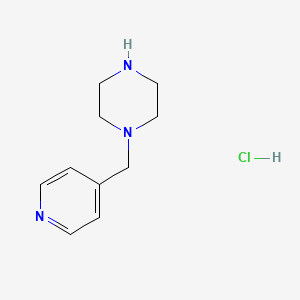

1-(Pyridin-4-ylmethyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKRNIHPWOZBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333992-80-6 | |

| Record name | Piperazine, 1-(4-pyridinylmethyl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333992-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate in pharmaceutical research and development.[1] Its structure, featuring a piperazine ring linked to a pyridine moiety, makes it a valuable building block for synthesizing a wide range of bioactive molecules.[1] This scaffold is particularly prominent in the development of therapeutic agents targeting the central nervous system and in anti-cancer research.[1] This guide provides a comprehensive technical overview of the two primary synthetic pathways for obtaining 1-(Pyridin-4-ylmethyl)piperazine and its subsequent conversion to the hydrochloride salt, a form often preferred for its stability and solubility. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental protocols, and comparative analysis of the synthetic routes.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of 1-(Pyridin-4-ylmethyl)piperazine is predominantly achieved through two robust and well-established methods:

-

Nucleophilic Substitution: This pathway involves the direct alkylation of piperazine with a suitable 4-pyridylmethyl halide, typically 4-(chloromethyl)pyridine hydrochloride. This method is straightforward and often high-yielding.

-

Reductive Amination: This one-pot reaction combines 4-pyridinecarboxaldehyde with piperazine in the presence of a reducing agent to form the target secondary amine. This approach is highly efficient and avoids the handling of potentially unstable alkyl halides.

The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

| Feature | Nucleophilic Substitution | Reductive Amination |

| Starting Materials | 4-(Chloromethyl)pyridine HCl, Piperazine | 4-Pyridinecarboxaldehyde, Piperazine |

| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, Pyridine-Borane) |

| Reaction Type | Sₙ2 | Imine formation followed by reduction |

| Key Advantages | High yields, straightforward procedure | One-pot reaction, mild conditions |

| Potential Challenges | Potential for bis-alkylation of piperazine | Control of reducing agent reactivity |

Pathway 1: Nucleophilic Substitution

This method leverages the high nucleophilicity of the secondary amine in piperazine to displace a halide from the benzylic-like position of 4-(chloromethyl)pyridine. The reaction proceeds via a classic Sₙ2 mechanism.

Theoretical Background and Mechanism

The reaction is a bimolecular nucleophilic substitution (Sₙ2) where one of the nitrogen atoms of the piperazine ring acts as the nucleophile.[2] It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[3] This attack occurs from the backside of the carbon-chlorine bond, leading to a concerted bond formation and bond breakage through a five-coordinate transition state.[4][5]

A base is crucial in this reaction for two primary reasons:

-

Neutralizing the Piperazine Nucleophile: Piperazine is a weak base, and to enhance its nucleophilicity, a stronger base is added to deprotonate one of the nitrogen atoms, making it a more potent nucleophile.

-

Scavenging HCl: The reaction generates hydrochloric acid (HCl), which can protonate the piperazine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.

A significant potential side reaction is the bis-alkylation of piperazine, where both nitrogen atoms are alkylated by 4-(chloromethyl)pyridine. To mitigate this, an excess of piperazine is typically used.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established procedures for similar piperazine syntheses.[6][7]

Step 1: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine

-

To a stirred solution of anhydrous piperazine (4.0 equivalents) in a suitable solvent such as toluene or acetonitrile, add a base like potassium carbonate (2.0 equivalents).

-

Heat the mixture to a gentle reflux (approximately 80-110 °C, depending on the solvent).

-

Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in the same solvent to the refluxing mixture over 1-2 hours.

-

Maintain the reaction at reflux for an additional 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(Pyridin-4-ylmethyl)piperazine as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(Pyridin-4-ylmethyl)piperazine in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Pathway 2: Reductive Amination

Reductive amination is a powerful and efficient one-pot method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]

Theoretical Background and Mechanism

The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: 4-Pyridinecarboxaldehyde reacts with piperazine to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, as piperazine is a secondary amine. This step is often the rate-determining step and can be catalyzed by mild acid.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity and mildness.[9] Pyridine-borane complex is another effective alternative.[10]

Experimental Protocol: Reductive Amination

This protocol is based on general procedures for reductive amination.[9][10]

Step 1: One-Pot Synthesis of 1-(Pyridin-4-ylmethyl)piperazine

-

To a stirred solution of piperazine (1.2 equivalents) and 4-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent such as 4 Å molecular sieves.

-

Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(Pyridin-4-ylmethyl)piperazine.

Step 2: Formation of the Hydrochloride Salt

The procedure for salt formation is identical to that described in Pathway 1.

Characterization Data

The identity and purity of the synthesized 1-(Pyridin-4-ylmethyl)piperazine and its hydrochloride salt should be confirmed by standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methylene bridge protons, and the piperazine ring protons. The chemical shifts will be influenced by the protonation state. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the pyridine and piperazine rings, and the methylene bridge.[11][12] |

| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₀H₁₅N₃, MW: 177.25 g/mol ).[1] |

| FT-IR | Characteristic peaks for N-H stretching (from the protonated piperazine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching from the pyridine ring. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

Both nucleophilic substitution and reductive amination are effective and reliable methods for the synthesis of this compound. The nucleophilic substitution pathway is a classic and robust method, while reductive amination offers the elegance of a one-pot procedure with mild reaction conditions. The choice of method will ultimately be guided by the specific needs and constraints of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important pharmaceutical intermediate.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

- YILMAZ, F., & ERDOGAN, T. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 443-450.

-

Robinson, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia. (2024). SN2 reaction. [Link]

-

Pelter, A., & al, e. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Szabó, K. J., & al, e. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Reddit. (n.d.). Reductive amination of piperazine. r/OrganicChemistry. [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). [Link]

-

Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

- Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

- Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.

- Google Patents. (n.d.).

-

University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SN2 reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. gctlc.org [gctlc.org]

- 9. reddit.com [reddit.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug development, certain chemical motifs consistently emerge as foundational pillars for therapeutic innovation. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a quintessential example of such a "privileged structure."[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity to act as both a hydrogen bond donor and acceptor, frequently confer favorable aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to drug candidates.[1] This guide focuses on a specific and highly versatile derivative, 1-(Pyridin-4-ylmethyl)piperazine hydrochloride, and elucidates its strategic importance as a core building block in the synthesis of novel therapeutics, particularly in the realms of neuropharmacology and oncology.[3] While not a therapeutic agent in its own right, its true value lies in the vast chemical space it unlocks for medicinal chemists.

Core Molecular Attributes and Their Mechanistic Implications

The structure of 1-(Pyridin-4-ylmethyl)piperazine combines two key pharmacophoric elements: the piperazine ring and the pyridinylmethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of synthetic manipulations.

The Piperazine Moiety: The piperazine core is a cornerstone of many centrally acting drugs.[2] Its ability to engage in multiple non-covalent interactions allows for high-affinity binding to a variety of biological targets. The two nitrogen atoms provide handles for derivatization, enabling the creation of extensive compound libraries with diverse pharmacological profiles.[1] In many neurological agents, the piperazine ring is crucial for interacting with G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]

The Pyridin-4-ylmethyl Substituent: The pyridine ring introduces a key aromatic system that can participate in π-π stacking, cation-π, and hydrogen bonding interactions within a receptor's binding pocket. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor and can be protonated, influencing the overall basicity and pharmacokinetic profile of the final compound. The methylene linker provides rotational flexibility, allowing the pyridinyl group to adopt an optimal orientation for target engagement.

Synthetic Utility and Methodologies

1-(Pyridin-4-ylmethyl)piperazine is a readily available intermediate, and its synthesis is well-established. A common synthetic route involves the reaction of piperazine with 4-(bromomethyl)pyridine or 4-(chloromethyl)pyridine. The resulting free base can then be converted to the hydrochloride salt.

Below is a generalized workflow for the utilization of 1-(Pyridin-4-ylmethyl)piperazine in the synthesis of a hypothetical drug candidate.

Figure 1: Generalized synthetic workflow utilizing this compound.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon), add the desired acyl chloride or carboxylic acid (1.1 eq).

-

Coupling: If using a carboxylic acid, add a coupling agent (e.g., HATU, HOBt/EDC) and stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated derivative.

Applications in Drug Discovery and Development

The true utility of this compound is demonstrated by its incorporation into a diverse array of bioactive molecules.

Neuropharmacology

Many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[2] The 1-(Pyridin-4-ylmethyl)piperazine scaffold is particularly valuable for developing ligands that target monoamine neurotransmitter systems, such as dopamine and serotonin receptors. The pyridine nitrogen can serve as a key interaction point with aminergic GPCRs.

Oncology

In cancer therapy, the piperazine moiety is found in numerous kinase inhibitors. The structural rigidity and basic nitrogen atoms of the piperazine ring can facilitate crucial interactions within the ATP-binding pocket of various kinases. For instance, derivatives of 1-(Pyridin-4-ylmethyl)piperazine can be designed to target specific tyrosine kinases involved in tumor growth and proliferation.

Anthelmintic and Other Applications

Historically, piperazine and its simpler salts have been used as anthelmintic agents.[4][5][6] The mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in helminths, leading to paralysis and expulsion of the parasite.[4] While this compound itself is not used for this purpose, its derivatives can be explored for novel anti-parasitic activities.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 1-(Pyridin-4-ylmethyl)piperazine scaffold is a cornerstone of lead optimization. The following table outlines key modification points and their potential impact on pharmacological activity.

| Modification Point | Potential Impact on Bioactivity and Pharmacokinetics |

| N-4 Position of Piperazine | Introduction of various substituents (e.g., aryl, acyl, alkyl groups) can significantly modulate target affinity, selectivity, and ADME properties. This is the most common site for derivatization. |

| Pyridine Ring | Substitution on the pyridine ring can alter electronic properties, steric hindrance, and the ability to form specific interactions with the target protein. |

| Methylene Linker | Modification or replacement of the methylene bridge can affect the conformational flexibility and overall geometry of the molecule, influencing how it fits into a binding site. |

Conclusion: A Versatile Scaffold for Future Therapeutics

This compound represents a pivotal starting material for the synthesis of a wide range of biologically active compounds. Its inherent structural and physicochemical properties make it an attractive scaffold for medicinal chemists aiming to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While its own mechanism of action is that of a chemical intermediate, its contribution to the mechanisms of the final drug products is profound. A thorough understanding of its synthetic versatility and the structure-activity relationships of its derivatives is essential for leveraging this valuable building block in the ongoing quest for new and improved medicines.

References

-

Chem-Impex. 1-(Pyridin-4-ylmethyl)piperazine. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

RNA Cell Therapy. 1-(Piperidin-4-ylmethyl)piperazine. [Link]

- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

Wikipedia. Piperazine. [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

PubMed. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

-

ACS Publications. Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. [Link]

-

PrepChem.com. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]

-

PubChem. This compound. [Link]

-

PharmaCompass.com. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Chem-Impex. 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. [Link]

-

NIH PubChem. Piperazine | C4H10N2 | CID 4837. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

chemeurope.com. Piperazine. [Link]

-

PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

-

ResearchGate. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine [chemeurope.com]

physical and chemical properties of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. Drawing upon established scientific principles and available data, this document is intended to be a valuable resource for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Significance of the Pyridinylmethylpiperazine Scaffold

The 1-(Pyridin-4-ylmethyl)piperazine moiety is a key structural motif in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to interact with various biological targets, while the pyridinylmethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, the compound's solubility and stability are enhanced, making it more amenable to pharmaceutical formulation and handling.[1] The parent compound, 1-(Pyridin-4-ylmethyl)piperazine, is a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1]

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and nomenclature.

-

IUPAC Name: 1-(pyridin-4-ylmethyl)piperazine;hydrochloride[2]

-

Molecular Formula: C₁₀H₁₆ClN₃[2]

-

Molecular Weight: 213.71 g/mol [2]

-

CAS Number: 333992-80-6[2]

The structure comprises a piperazine ring linked to a pyridine ring through a methylene bridge. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms in the molecule, typically the more basic piperazine nitrogens.

Caption: Chemical structure of this compound.

Physical Properties: A Summary

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the free base and related piperazine salts, we can infer and predict certain characteristics. The following table summarizes the available and predicted data.

| Property | Value/Description | Source/Method |

| Appearance | Likely a white to off-white crystalline solid. | Inferred from similar hydrochloride salts. |

| Melting Point | Not experimentally determined. Piperazine dihydrochloride has a high melting point of 318-320 °C.[3] | [3] |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | General property of organic salts. |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents.[4][5] | Inferred from piperazine dihydrochloride.[4][5] |

Experimental Protocol for Determining Solubility

To empirically determine the solubility, a standardized protocol should be followed.

Objective: To determine the solubility of this compound in various solvents at a given temperature (e.g., 25 °C).

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Equilibrium Method:

-

Add an excess amount of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the saturated solution to remove undissolved solid.

-

Determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present: the pyridine ring, the piperazine ring, and the hydrochloride salt.

Acidity/Basicity and pKa

The molecule possesses three basic nitrogen atoms: one on the pyridine ring and two on the piperazine ring. The hydrochloride salt form indicates that at least one of these nitrogens is protonated.

-

Predicted pKa: The pKa of the free base, 1-(Pyridin-4-ylmethyl)piperazine, is predicted to be approximately 9.01 ± 0.10.[6] This value likely corresponds to the protonation of one of the piperazine nitrogens, which are generally more basic than the pyridine nitrogen. For comparison, the experimental pKa values for piperazine are pKa1 = 5.35 and pKa2 = 9.73 at 25°C.[7] The electron-withdrawing effect of the pyridinylmethyl group would be expected to slightly reduce the basicity of the piperazine nitrogens compared to unsubstituted piperazine.

Stability

As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions (room temperature, protected from light and moisture). The free base is a liquid that should be stored at 0-8°C.[1] The hydrochloride salt form generally imparts greater stability against oxidative and environmental degradation.

Reactivity

The reactivity of this compound is centered around the nucleophilicity of the unprotonated nitrogen atoms and the potential for reactions involving the pyridine ring.

-

N-Alkylation and N-Acylation: The secondary amine in the piperazine ring (if not protonated) is a primary site for electrophilic attack, allowing for further functionalization through alkylation or acylation reactions.

-

Coordination Chemistry: The nitrogen atoms can act as ligands to form coordination complexes with metal ions.[1]

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Synthesis

Objective: To synthesize this compound.

Materials:

-

4-Pyridinecarboxaldehyde

-

Piperazine

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde and an excess of piperazine in dichloromethane.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with an aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purification of Free Base: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Conclusion

This compound is a valuable compound for drug discovery and development, offering a versatile scaffold for chemical modification. While comprehensive experimental data on its physical properties are not widely published, this guide provides a solid foundation based on available information and established scientific principles. The outlined experimental protocols for characterization and synthesis offer a practical framework for researchers working with this compound. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

-

The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45074739, this compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Thermo Fisher Scientific. (n.d.). 1-(4-Pyridyl)piperazine, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved from [Link]

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/8b5a3e1c0c1e8e4b3e8c0c1e8e4b3e8c0c1e8e4b]([Link]

- Asian Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 24(12), 5641-5645.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15386099, 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. amphray.com [amphray.com]

- 6. 1-(4-PYRIDYLMETHYL)PIPERAZINE CAS#: 62089-74-1 [amp.chemicalbook.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

Navigating the Pharmacokinetic Landscape of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Charting a Course for a Novel Scaffold

To the researchers, medicinal chemists, and drug development professionals embarking on the journey of characterizing novel chemical entities, this guide offers a comprehensive framework for elucidating the pharmacokinetic profile of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride. While this compound is recognized as a valuable building block in the synthesis of potential therapeutics, particularly in neuropharmacology and oncology, its own pharmacokinetic properties are not extensively documented in publicly available literature.[1] This guide, therefore, serves not as a repository of existing data, but as a strategic manual for the de novo investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. The principles and methodologies detailed herein are grounded in established pharmacokinetic science and tailored to the structural alerts and anticipated behavior of a pyridinylmethylpiperazine scaffold.

Section 1: Unveiling the Compound—Structural Insights and Therapeutic Potential

This compound is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a methylene bridge. The piperazine moiety is a common pharmacophore found in numerous approved drugs, valued for its ability to introduce basicity, improve solubility, and serve as a versatile linker.[2][3] The pyridine ring, also a key component in many bioactive molecules, can engage in various biological interactions. The combination of these two rings suggests that this compound could serve as a foundational scaffold for compounds targeting a range of biological targets.[1]

Before embarking on extensive pharmacokinetic studies, a thorough physicochemical characterization is paramount.

Table 1: Essential Physicochemical Parameters for Initial Assessment

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF). | To predict its dissolution behavior in the gastrointestinal tract and its suitability for oral formulation.[4] |

| LogD/LogP | Shake-flask method or chromatographic techniques (e.g., HPLC). | To estimate its lipophilicity, which influences membrane permeability, protein binding, and volume of distribution. |

| pKa | Potentiometric titration or UV-Vis spectroscopy. | To determine the ionization state of the molecule at different physiological pH values, which impacts its solubility, absorption, and interaction with targets. |

| Chemical Stability | Incubation in buffers at various pH values and temperatures. | To assess its degradation profile and identify potential stability issues during storage and in vivo. |

Section 2: The Four Pillars of Pharmacokinetics: A Proposed Investigative Strategy

The following sections outline a comprehensive, multi-tiered approach to systematically investigate the ADME properties of this compound.

Absorption: Crossing the Biological Barriers

The primary route of administration for many small molecule drugs is oral. Therefore, understanding the intestinal absorption is critical.

A tiered approach to assessing permeability provides a robust understanding of the compound's ability to cross the intestinal epithelium.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Donor Compartment: The test compound is added to the donor wells at a known concentration in a buffer solution (e.g., pH 5.5, 6.5, 7.4) to mimic different sections of the small intestine.

-

Acceptor Compartment: The acceptor wells are filled with a buffer solution (e.g., pH 7.4) containing a scavenger agent to mimic sink conditions.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method (e.g., LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): Pe is calculated using established equations. High and low permeability control compounds should be run in parallel.

Experimental Protocol: Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

-

Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring TEER.

-

Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time.

-

Basolateral to Apical (B-A) Permeability: The test compound is added to the B side, and its appearance on the A side is monitored to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active transporters like P-glycoprotein (P-gp).

-

Quantification: Samples from both compartments are analyzed by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp is calculated for both A-B and B-A directions.

Diagram: In Vitro Absorption Assessment Workflow

Caption: A tiered workflow for in vitro assessment of intestinal permeability.

Distribution: Reaching the Target

Once absorbed, a drug distributes into various tissues. Key parameters governing distribution are plasma protein binding and tissue partitioning.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

-

Preparation: A semi-permeable membrane separates a chamber containing plasma (human, rat, mouse) from a chamber containing buffer.

-

Spiking: The test compound is added to the plasma chamber.

-

Equilibration: The dialysis unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

-

Sampling: Samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated.

Table 2: Interpreting Plasma Protein Binding Data

| Fraction Unbound (fu) | Degree of Binding | Implication |

| > 0.1 | Low | More free drug available for pharmacological effect and clearance. |

| 0.01 - 0.1 | Moderate | |

| < 0.01 | High | Changes in protein levels can significantly impact free drug concentration. Potential for drug-drug interactions. |

Metabolism: The Biotransformation Journey

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. For a compound containing a piperazine and a pyridine ring, several metabolic pathways can be anticipated.

Hypothesized Metabolic Pathways:

-

N-dealkylation: Cleavage of the pyridin-4-ylmethyl group from the piperazine nitrogen.

-

Piperazine Ring Oxidation: Hydroxylation or opening of the piperazine ring.

-

Pyridine Ring Oxidation: N-oxidation or hydroxylation of the pyridine ring.

-

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Diagram: Predicted Metabolic Pathways

Caption: Predicted metabolic pathways for 1-(Pyridin-4-ylmethyl)piperazine.

Experimental Protocol: In Vitro Metabolic Stability

-

Incubation Systems: Human and rodent liver microsomes or hepatocytes are used.

-

Reaction Mixture: The test compound is incubated with the microsomal or hepatocyte suspension in the presence of NADPH (for microsomes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Quantification: The remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The percentage of compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Experimental Protocol: Reaction Phenotyping

-

Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for metabolism.

-

Methods:

-

Recombinant Human CYPs: The compound is incubated with individual recombinant CYP enzymes.

-

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective CYP inhibitors.

-

-

Analysis: The formation of metabolites is monitored by LC-MS/MS to determine which isoforms are involved.

Excretion: The Final Exit

Understanding the primary routes of elimination (renal vs. biliary) is crucial for predicting drug accumulation in patients with impaired kidney or liver function.

In Vivo Pharmacokinetic Study Design

A preliminary in vivo pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) is the cornerstone of understanding the complete ADME profile.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to determine oral bioavailability (F%).

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

-

Urine and Feces Collection: Animals are housed in metabolic cages to collect urine and feces for up to 72 hours to determine the routes and extent of excretion.

-

Sample Processing: Plasma is harvested from blood samples. Urine, feces, and plasma are processed for analysis.

-

Bioanalysis: An LC-MS/MS method must be developed and validated for the quantification of the parent compound and its major metabolites in all biological matrices.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, a measure of total drug exposure. |

| t½ | Elimination half-life. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the apparent volume into which the drug distributes. |

| F% | Oral bioavailability. |

Section 3: The Analytical Imperative: Developing a Robust Bioanalytical Method

A sensitive and specific analytical method is the bedrock of any pharmacokinetic study. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Key Steps in LC-MS/MS Method Development:

-

Tuning: The compound is infused into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM).

-

Chromatography: A suitable HPLC or UHPLC column (e.g., C18) and mobile phase are chosen to achieve good peak shape and separation from endogenous matrix components.

-

Sample Preparation: A simple and reproducible extraction method is developed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Section 4: The Power of Prediction: In Silico ADME Modeling

Before initiating costly and time-consuming in vitro and in vivo studies, in silico models can provide valuable early insights into the potential pharmacokinetic properties of this compound.

Table 4: Commonly Used In Silico ADME Prediction Tools

| ADME Property | In Silico Model/Software |

| Solubility | ACD/Labs, GastroPlus™ |

| Permeability | QSAR models based on LogP and polar surface area (PSA). |

| Metabolism | StarDrop™, ADMET Predictor™, MetaSite |

| P-gp Substrate/Inhibitor | VolSurf+, MOE |

| Toxicity | DEREK Nexus, TOPKAT |

Diagram: Integrated Pharmacokinetic Assessment Strategy

Caption: An integrated strategy for comprehensive pharmacokinetic evaluation.

Conclusion: From Bench to Bedside—A Data-Driven Approach

The successful advancement of any new chemical entity from a promising hit to a viable clinical candidate hinges on a thorough understanding of its pharmacokinetic profile. For this compound and its derivatives, the path forward lies in a systematic, data-driven investigation of its ADME properties. By employing the tiered and integrated strategy outlined in this guide—from in silico prediction and in vitro screening to definitive in vivo studies—researchers can build a comprehensive pharmacokinetic package. This knowledge is not only essential for optimizing lead compounds and designing safe and effective dosing regimens but also for navigating the complex regulatory landscape of drug development. The journey is intricate, but with a robust scientific framework, the potential of this versatile chemical scaffold can be fully realized.

References

-

PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Ace Therapeutics. In Vitro ADME Profiling of Antidiabetic Drugs. [Link]

-

NCBI Bookshelf. Pharmacokinetics. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro ADME Profiling of Antidiabetic Drugs - Ace Therapeutics [acetherapeutics.com]

An In-depth Technical Guide to the Solubility of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride in Various Solvents

Introduction

1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] The physicochemical properties of this active pharmaceutical ingredient (API), most notably its solubility, are critical determinants of its behavior in various stages of drug development, including formulation, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of solvents. It is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility characteristics of this compound.

Theoretical Considerations: Factors Influencing Solubility

The solubility of an API is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] For an ionizable compound like this compound, solubility is a complex interplay of several factors:

-

pH of the Medium: The piperazine moiety in the molecule is basic.[3] As a hydrochloride salt, the compound is expected to be more soluble in aqueous solutions with a lower pH due to the increased ionization of the piperazine nitrogens.[3] The pH-solubility profile is a critical parameter to establish, typically over the physiological pH range of 1.2 to 6.8, as recommended by regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[4][5]

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents are generally better at dissolving polar and ionic compounds, while non-polar solvents are more suitable for non-polar compounds.[6] Given the presence of the polar pyridine and piperazine rings, as well as its ionic hydrochloride nature, this compound is anticipated to exhibit higher solubility in polar solvents such as water, alcohols, and glycols.[7][8]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with rising temperature.[7] This relationship should be experimentally determined for the specific API and solvent system.

-

Crystal Form (Polymorphism): The crystalline structure of an API can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.[9]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[9][10] This method is recommended by major pharmacopeias and regulatory guidelines.[2][11]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. A solid-to-solvent ratio of approximately 1-2 mg/mL in excess of the estimated solubility is recommended.[9] b. The selection of solvents should cover a range of polarities, including purified water, buffered aqueous solutions (e.g., pH 1.2, 4.5, and 6.8), methanol, ethanol, and propylene glycol.[4][5]

2. Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker or orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).[12] c. Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] It is crucial to establish the time to equilibrium through preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved API remains constant.[4]

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PVDF) is essential.

4. Quantification: a. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. b. Quantify the concentration of 1-(Pyridin-4-ylmethyl)piperazine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A standard calibration curve should be prepared using known concentrations of the reference standard.

5. Data Reporting: a. Calculate the solubility as the mean of at least three replicate determinations.[11] b. Report the solubility in units of mg/mL or µg/mL. c. For buffered solutions, it is imperative to measure and report the pH of the saturated solution at the end of the experiment.[10][11]

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Solubility Data of this compound

The following table presents hypothetical solubility data for this compound in various solvents at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocol described above.

| Solvent System | pH (at saturation) | Solubility (mg/mL) | Solubility Descriptor |

| Purified Water | 5.5 | > 100 | Very Soluble |

| 0.1 N HCl (pH 1.2) | 1.2 | > 200 | Very Soluble |

| Acetate Buffer (pH 4.5) | 4.5 | > 150 | Very Soluble |

| Phosphate Buffer (pH 6.8) | 6.8 | ~ 80 | Freely Soluble |

| Methanol | N/A | > 100 | Very Soluble |

| Ethanol | N/A | ~ 50 | Freely Soluble |

| Propylene Glycol | N/A | ~ 75 | Freely Soluble |

| Dichloromethane | N/A | < 0.1 | Practically Insoluble |

| n-Hexane | N/A | < 0.01 | Practically Insoluble |

Solubility descriptors are based on USP definitions.

Discussion and Interpretation of Results

The expected high aqueous solubility of this compound is consistent with its nature as a hydrochloride salt of a basic compound.[3][7] The solubility is anticipated to be pH-dependent, with higher solubility observed at lower pH values where the piperazine nitrogens are fully protonated. This characteristic is advantageous for oral formulations, as the compound would readily dissolve in the acidic environment of the stomach.

The predicted high solubility in polar protic solvents like methanol and ethanol, and to a lesser extent in propylene glycol, is also in line with the polar nature of the molecule. Conversely, its insolubility in non-polar solvents such as dichloromethane and n-hexane is expected.

Relationship Between Solvent Properties and Solubility

Caption: Factors influencing the solubility of 1-(Pyridin-4-ylmethyl)piperazine HCl.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its successful development as a pharmaceutical agent. This guide has outlined the key theoretical considerations and provided a detailed, authoritative protocol for the experimental determination of its equilibrium solubility. The shake-flask method, coupled with a validated analytical technique, provides a robust framework for generating accurate and reliable solubility data. This data is essential for guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and efficacious drug product.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Piperazine dihydrochloride. Solubility of Things.

-

<1236> Solubility Measurements. USP-NF.

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate.

-

Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com.

-

Shake Flask Method Summary. BioAssay Systems.

-

Annex 4. World Health Organization (WHO).

-

This compound. PubChem.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO).

-

Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.

-

M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food & Drug Administration (FDA).

-

Piperazine. PubChem.

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH).

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

-

BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food & Drug Administration (FDA).

-

The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.

-

1-(Pyridin-4-ylmethyl)piperazine. Chem-Impex.

-

Piperazine compounds. ChemicalBook.

-

1-(4-Pyridyl)piperazine. ChemicalBook.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. uspnf.com [uspnf.com]

- 3. benchchem.com [benchchem.com]

- 4. who.int [who.int]

- 5. database.ich.org [database.ich.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. fda.gov [fda.gov]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. jocpr.com [jocpr.com]

Prospective Biological Activities of 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride: A-Scientist's Guide to Experimental Validation

An In-Depth Technical Guide

Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride based on established principles of medicinal chemistry and the known pharmacology of its constituent chemical scaffolds. The proposed activities and experimental protocols are intended to guide research and development. All claims require rigorous experimental validation.

Introduction: Unpacking the Potential of a Privileged Scaffold

This compound is a heterocyclic compound featuring two critical pharmacophores: a pyridine ring and a piperazine moiety . The pyridine ring, a bioisostere of a phenyl group, contains a nitrogen atom that can significantly influence a molecule's pharmacological profile, enhancing its biological potency, metabolic stability, and protein-binding capabilities.[1][2] The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that is a cornerstone in modern drug discovery.[3] Its basic nitrogens can be protonated at physiological pH, enabling crucial ionic interactions with acidic residues in biological targets, while the ring itself often serves as a rigid linker to orient other pharmacophoric elements.[3][4]

This combination of a pyridine and a piperazine moiety is a "privileged scaffold," appearing in numerous therapeutic agents across neuropharmacology, oncology, and infectious diseases.[2][5] This guide provides a technical framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale behind its potential applications, provide detailed, field-proven experimental protocols for validation, and present data in a structured format for clear interpretation.

Part I: Potential Applications in Neuropharmacology

Scientific Rationale: The Pyridinylpiperazine Motif in CNS Drug Design

The structural architecture of this compound strongly suggests potential activity within the Central Nervous System (CNS). The arylpiperazine motif is a classic feature of many CNS-active drugs. One of the piperazine nitrogens (N1) typically serves as a basic center, forming a key ionic bond with a conserved aspartate residue found in the transmembrane domain of many G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] The second nitrogen (N4), connected here to a pyridylmethyl group, positions an aromatic moiety that confers specificity for different receptor subtypes.[4] The pyridine ring itself is a well-established component of CNS-active alkaloids and synthetic compounds, contributing to blood-brain barrier penetration and target engagement.[1][6]

Focus Area 1: Serotonergic System Modulation (Antidepressant/Anxiolytic Potential)

A primary hypothesis is the compound's interaction with the serotonin transporter (SERT), a key target for selective serotonin reuptake inhibitors (SSRIs).[7] Inhibition of SERT increases the extracellular concentration of serotonin, alleviating symptoms of depression and anxiety. The arylpiperazine structure is a known pharmacophore for SERT inhibition.[7]

A logical progression to test this hypothesis involves an initial in vitro screening to confirm target engagement, followed by an in vivo behavioral assay to assess antidepressant-like effects.

This protocol is designed to measure the ability of a test compound to inhibit the reuptake of serotonin into cells endogenously expressing the human serotonin transporter (hSERT), such as the human placental choriocarcinoma cell line, JAR.[7][8]

Causality: This assay directly quantifies the interaction between the compound and its putative target (SERT). A reduction in radiolabeled serotonin uptake in the presence of the compound indicates inhibitory activity. Using a cell line with endogenous human transporter expression provides a biologically relevant system.[7]

Methodology:

-

Cell Culture: Culture JAR cells in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Preparation of Reagents:

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: Prepare a solution of [³H]serotonin ([³H]5-HT) in assay buffer. A final concentration of 1.0 µM is often used.[8]

-

Test Compound: Prepare serial dilutions of this compound and a reference SSRI (e.g., Fluoxetine) in the assay buffer.

-

-

Uptake Inhibition Assay:

-

Wash the cells with assay buffer.

-

Add the test compound dilutions or vehicle control to the wells.

-

Add the [³H]5-HT solution to initiate the uptake reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [³H]5-HT uptake for each compound concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression.

-

All quantitative data should be summarized for clear comparison. The table below illustrates how results could be presented, using hypothetical data for the target compound.

| Compound | SERT Inhibition IC₅₀ (nM) |

| 1-(Pyridin-4-ylmethyl)piperazine HCl | 85 |

| Fluoxetine (Reference) | 15 |

| Citalopram (Reference) | 5 |

| Table 1: Hypothetical in vitro potency of the test compound compared to standard SSRIs. |

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[9][10]

Causality: The test is based on the principle of "behavioral despair." When placed in an inescapable situation (a cylinder of water), rodents will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of helplessness. Treatment with effective antidepressants reduces this immobility time, suggesting an increase in coping behavior.[10][11]

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.

-

Apparatus: Use a transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.[12]

-

Pre-Test Session (Day 1):

-

Administer the test compound, a reference antidepressant (e.g., Desipramine), or vehicle (e.g., saline) via the appropriate route (e.g., intraperitoneal injection) at a set time before the test.

-

Place each rat individually into the swim cylinder for a 15-minute session.[13]

-

After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage. This pre-exposure accentuates the immobility behavior on the test day.

-

-

Test Session (Day 2):

-

24 hours after the pre-test, administer the same treatment as on Day 1.

-

Place the rat back into the swim cylinder for a 5-minute test session.[9]

-

Record the entire session with a video camera for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the video recording.

-

Measure the cumulative time (in seconds) the rat spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[10]

-

-

Data Analysis:

-

Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group indicates potential antidepressant-like activity.

-

Part II: Potential Applications in Oncology

Scientific Rationale: The Piperazine Scaffold in Anticancer Drug Discovery

The piperazine ring is a ubiquitous feature in modern oncology, particularly in the design of kinase inhibitors.[5] It often functions as a critical linker connecting different pharmacophoric elements, ensuring the correct geometry for binding to the ATP-binding pocket of a target kinase.[4] Furthermore, its basic nature can enhance aqueous solubility, a favorable pharmacokinetic property.[4] Derivatives of pyridinylpiperazine have been investigated as inhibitors of key oncogenic kinases such as PI3K and c-Met.[14]

Focus Area 2: Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in the proliferation, invasion, and metastasis of various cancers.[15] The development of small-molecule c-Met inhibitors is a promising therapeutic strategy.

Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and growth. Inhibition of c-Met's kinase activity blocks these signals.

This protocol, based on CLSI (Clinical and Laboratory Standards Institute) guidelines, quantitatively measures the in vitro activity of an antimicrobial agent. [16] Causality: This method directly assesses the compound's effect on bacterial growth. By exposing the bacteria to a range of concentrations, we can pinpoint the minimum level required to inhibit proliferation, providing a standardized measure of potency (the MIC).

Methodology:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [17] * Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Compound Dilutions (96-well plate):

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add the test compound to the first well to achieve the highest desired concentration and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

The final two wells should serve as controls: a Growth Control (broth + inoculum, no compound) and a Sterility Control (broth only). [17]3. Inoculation: Inoculate each well (except the Sterility Control) with 100 µL of the diluted bacterial suspension.

-

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air. [17]5. Reading and Interpreting Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [16]

-

| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |

| 1-(Pyridin-4-ylmethyl)piperazine HCl | 16 | 64 |

| Ciprofloxacin (Reference) | 0.5 | 0.015 |

| Table 3: Hypothetical MIC values of the test compound against representative bacterial strains. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery programs in neuropharmacology, oncology, and infectious diseases. Its structural components are well-validated pharmacophores, suggesting a high probability of biological activity. This guide provides a robust, logical, and technically detailed framework for the initial exploration of these activities.

The causality-driven experimental designs presented herein, from direct target engagement assays to functional cellular and behavioral models, form a self-validating system to confirm or refute the proposed therapeutic potentials. Positive results from these initial screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in more advanced disease models.

References

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (URL: [Link])

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

-

Using the rat forced swim test to assess antidepressant-like activity in rodents. (URL: [Link])

-

Methodology for classic forced swim test in rodents. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (URL: [Link])

-

The Forced Swim Test as a Model of Depressive-like Behavior. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

-

Pyridine alkaloids with activity in the central nervous system. (URL: [Link])

-

Methods for in vitro evaluating antimicrobial activity: A review. (URL: [Link])

-

Forced Swim Test v.3. (URL: [Link])

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. (URL: [Link])

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (URL: [Link])

-

The Forced Swim Test for Depression-Like Behavior in Rodents: Techniques and Protocols. (URL: [Link])

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (URL: [Link])

-

MET Kinase Assay. (URL: [Link])

-

Green chemistry approach towards Piperazine: anticancer agents. (URL: [Link])

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (URL: [Link])

-

Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. (URL: [Link])

-

Chemi-Verse™ c-MET Kinase Assay Kit. (URL: [Link])

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (URL: [Link])

-

Pyridine alkaloids with activity in the central nervous system. (URL: [Link])

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (URL: [Link])

-

Met Kinase Inhibitor Screening Assay Kit. (URL: [Link])

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (URL: [Link])

-

Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (URL: [Link])

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (URL: [Link])

-

Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (URL: [Link])

-

Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

-

Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (URL: [Link])

-